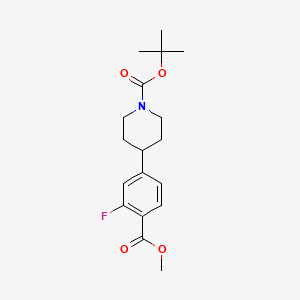

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(3-Fluoro-4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1488388-73-3) is a tert-butyl-protected piperidine derivative featuring a 3-fluoro-4-methoxycarbonyl-phenyl substituent. This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and other bioactive molecules . Its structure combines a rigid aromatic ring (with electron-withdrawing fluorine and ester groups) and a saturated piperidine scaffold, which enhances stability and modulates pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FNO4/c1-18(2,3)24-17(22)20-9-7-12(8-10-20)13-5-6-14(15(19)11-13)16(21)23-4/h5-6,11-12H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNQQHOOINEYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119300 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488388-73-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1488388-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[3-fluoro-4-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Example 1: Nucleophilic Substitution in DMSO

- Procedure: tert-Butyl 4-(4-piperidinyloxy)-1-piperidinecarboxylate (0.340 g) was reacted with 4-fluorobenzonitrile (0.218 g) in DMSO (10 mL) containing potassium carbonate (0.331 g) at 120°C for 5 hours.

- Workup: The reaction mixture was evaporated to minimal volume, redissolved in ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over MgSO4, and evaporated.

- Outcome: The product was obtained as a pale yellow solid with good yield (0.422 g).

Example 3: Catalytic Hydrogenation for Deprotection or Saturation

- Procedure: The protected intermediate was dissolved in methanol, ammonium formate was added, followed by 10% Pd/C catalyst. The mixture was stirred under hydrogen or inert atmosphere at room temperature for 16 hours, then heated to 80°C for 2 hours.

- Workup: The reaction mixture was filtered, evaporated, and purified by washing and drying to yield the desired carbamate-protected piperidine derivative.

Reaction Conditions Summary Table

Research Findings and Optimization Notes

- Solvent Choice: DMSO and DMF are preferred for nucleophilic aromatic substitution due to their high polarity and ability to dissolve both inorganic bases and organic substrates.

- Base Selection: Potassium carbonate is commonly used for deprotonating amines and facilitating nucleophilic attack on aryl halides.

- Temperature Control: Elevated temperatures (up to 120°C) accelerate substitution reactions but require careful control to avoid decomposition.

- Catalyst Efficiency: Palladium on carbon is effective for hydrogenation steps, with ammonium formate serving as a mild hydrogen source under non-gaseous conditions.

- Purification: Washing with saturated sodium bicarbonate and brine, followed by drying over magnesium sulfate, yields clean products suitable for further reactions or final use.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxycarbonyl-henyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the existing functional groups.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as methanol and dichloromethane . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promising results in studies related to:

- Antihypertensive Activity : Modifications of piperidine derivatives have demonstrated significant effects on blood pressure regulation, suggesting that this compound could be further explored for cardiovascular applications .

- Bradycardic Effects : Research indicates that certain piperidine derivatives exhibit bradycardic activity comparable to established medications, which may position this compound as a candidate for treating heart rate irregularities .

Neuropharmacology

Given the presence of the piperidine structure, this compound is also being studied for its effects on the central nervous system (CNS):

- Potential Antidepressant Activity : Some derivatives have been linked to modulation of neurotransmitter systems, indicating potential use in treating mood disorders .

- Cognitive Enhancement : Investigations into similar compounds suggest possible applications in enhancing cognitive functions, making it relevant for conditions like Alzheimer's disease.

Synthetic Chemistry

The synthesis of this compound involves various methodologies that are valuable in organic chemistry:

- Building Block for Complex Molecules : Its ability to undergo further reactions allows it to serve as a building block in the synthesis of more complex pharmaceutical agents .

- Modification and Derivatization : The functional groups present allow for easy modification, enabling researchers to tailor properties for specific applications in drug design.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tert-butyl piperidine carboxylates:

*Estimated molecular formula based on structural analogs.

Key Findings:

Saturation State :

- The target compound’s fully saturated piperidine ring confers conformational rigidity compared to dihydropyridine analogs (e.g., ’s QD-8517). This impacts binding affinity in enzyme inhibition, as seen in aspartyl protease inhibitors .

- Dihydropyridine derivatives (e.g., ) exhibit higher reactivity due to partial unsaturation, facilitating further functionalization .

Substituent Effects :

- Aromatic vs. Aliphatic Groups : The 3-fluoro-4-methoxycarbonyl-phenyl group in the target compound introduces electron-withdrawing effects, reducing piperidine nitrogen basicity compared to aliphatic analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate .

- Heterocyclic Moieties : Compounds with morpholine () or pyridine () substituents show increased hydrophilicity, contrasting with the target’s fluorophenyl group, which enhances lipophilicity (logP ~3.5 estimated) .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in and , involving Suzuki coupling for aryl introduction and Boc protection/deprotection strategies .

- In contrast, aliphatic analogs () are synthesized via alkylation, while morpholine-containing derivatives () require amide coupling .

Stability and Reactivity: The fluorophenyl ester in the target compound is susceptible to hydrolysis under basic conditions, whereas amide-containing analogs (e.g., ’s 4-aminomethyl derivatives) exhibit greater stability . The Boc group in all analogs is acid-labile, enabling selective deprotection with trifluoroacetic acid (TFA) .

Research Implications

- Drug Design : The target compound’s fluorophenyl and ester groups optimize interactions with hydrophobic enzyme pockets, making it a candidate for CNS drug development .

- SAR Studies : Comparative studies highlight that replacing the fluorophenyl group with pyridine () reduces blood-brain barrier penetration but improves aqueous solubility .

Biological Activity

The compound 4-(3-Fluoro-4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is a member of the piperidine class, which is often explored for its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(3-Fluoro-4-methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester is CHFNO. Its structure features a piperidine ring substituted with a fluorinated aryl group and an ester functional group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Research indicates that the fluorine atom enhances lipophilicity and may facilitate binding to target proteins, thereby influencing cellular pathways.

Key Mechanisms:

- Protein Kinase Modulation : The compound may modulate protein kinase activities, which are crucial for regulating various cellular processes such as proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways .

In Vitro Studies

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant biological activities, including:

| Activity | IC Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 10.4 | |

| AChE Inhibition | 18.1 | |

| Cytotoxicity against MCF-7 | 24.3 |

These findings suggest that the compound could possess anti-inflammatory and anticancer properties.

Case Studies

- Targeted Protein Degradation : The compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases like cancer. The structural features of this compound allow it to effectively link target proteins to E3 ligases, facilitating their degradation.

- Cancer Research : In a study examining various piperidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The presence of the fluorine atom was noted to improve the binding affinity to cancer-related targets, highlighting the importance of structural optimization in drug design .

Q & A

Basic: What are the recommended synthetic strategies for preparing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions (e.g., via di-tert-butyl dicarbonate under basic conditions) .

- Coupling Reactions : Fluorinated aromatic moieties are introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling, requiring palladium catalysts and optimized ligand systems .

- Esterification : Methoxycarbonyl groups are added using methyl chloroformate or similar reagents in the presence of a base like triethylamine .

Key Validation : Intermediate purity is confirmed by TLC or HPLC, and final product characterization uses H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC or UPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>95%) and monitors reaction progress .

- Spectroscopy : F NMR is essential for verifying fluorine incorporation, while H NMR confirms piperidine ring conformation and ester group integrity .

- Mass Spectrometry : HRMS (ESI or APCI) validates molecular weight and detects isotopic patterns consistent with fluorine and methoxycarbonyl groups .

Advanced: How does the fluorine substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 3-fluoro substituent on the phenyl ring:

- Electron-Withdrawing Effect : Enhances electrophilicity at the 4-methoxycarbonyl position, facilitating nucleophilic attack (e.g., amidation or hydrolysis). This is confirmed by kinetic studies comparing fluorinated vs. non-fluorinated analogs .

- Steric Considerations : Fluorine’s small size minimizes steric hindrance, allowing efficient access to reactive sites. Computational modeling (DFT) predicts transition states and regioselectivity .

Experimental Design : Competitive reactions with varying nucleophiles (e.g., amines vs. alkoxides) under controlled pH and temperature conditions quantify fluorine’s impact .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if airborne particulates are generated .

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential ester hydrolysis .

Advanced: How can contradictory stability data under varying pH conditions be resolved?

Methodological Answer:

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC every 24 hours to identify pH-dependent hydrolysis pathways .

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives () and activation energy (). For example, acidic conditions may cleave the Boc group, while basic conditions target the methoxycarbonyl ester .

- Isolation of Degradants : LC-MS and NMR structural elucidation of byproducts (e.g., free piperidine or carboxylic acids) clarifies degradation mechanisms .

Advanced: What computational approaches predict biological target interactions?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The piperidine ring’s conformation and fluorine’s electronegativity are critical for hydrogen bonding and hydrophobic interactions .

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and compare IC values in enzyme inhibition assays. Quantitative structure-activity relationship (QSAR) models correlate substituent effects with activity .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and identify key residues in the target’s active site .

Basic: How is the Boc group removed without degrading the piperidine core?

Methodological Answer:

- Acidic Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C for 1–2 hours. Quench with cold ether to precipitate the deprotected amine .

- Alternative Methods : Use HCl in dioxane (4 M) for milder conditions. Monitor by TLC (ninhydrin staining) to confirm complete removal .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during piperidine ring formation to control stereochemistry .

- Catalytic Asymmetric Hydrogenation : Use chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to reduce imine intermediates enantioselectively .

- Chiral HPLC : Resolve racemic mixtures using columns like Chiralpak IA/IB with hexane/isopropanol gradients. Determine enantiomeric excess (ee) via integration of peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.